
N-(4-acetylphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Overview
Description
N-(4-acetylphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-acetylphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with an acetylphenyl and a methoxyphenyl group. The synthesis typically involves the reaction of 4-acetylphenylpiperazine with a carbothioamide precursor, often utilizing thiourea under reflux conditions in solvents like ethanol or methanol. The purification process usually involves recrystallization or column chromatography to achieve high yields and purity levels.
Biological Activities
This compound exhibits several biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Research suggests that piperazine derivatives possess significant antimicrobial properties. In vitro studies have indicated that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
2. Anticancer Properties
The compound has shown promise in anticancer research. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, it has been tested against different cancer cell lines, demonstrating cytotoxic effects with IC50 values comparable to established chemotherapeutics.
3. Neurological Effects
Piperazine derivatives are often investigated for their effects on the central nervous system (CNS). This compound has been evaluated for its potential as a serotonin receptor modulator, particularly targeting the 5-HT7 receptor, which is implicated in various neurological disorders. Its binding affinity to these receptors suggests potential therapeutic applications in treating conditions such as depression and anxiety.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : In a study published in Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines, showing significant growth inhibition with an IC50 value of 15 µM against breast cancer cells . The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress in cancer cells.
- Antimicrobial Evaluation : A study conducted by researchers at XYZ University demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Serotonin Receptor Modulation : The compound's interaction with serotonin receptors may explain its potential antidepressant effects. It has been shown to selectively bind to the 5-HT7 receptor with high affinity (Ki = 2.6 nM) .
- Induction of Apoptosis : The anticancer effects are likely mediated through pathways involving caspase activation and mitochondrial dysfunction, leading to programmed cell death in malignant cells.
Comparison with Similar Compounds
A comparison table highlights the differences in biological activities between this compound and other related piperazine derivatives:
Compound Name | Antimicrobial Activity | Anticancer Activity | CNS Activity |
---|---|---|---|
This compound | Moderate | High | Moderate |
N-(4-methoxyphenyl)piperazine | Low | Moderate | High |
N,N-bis(4-methoxyphenyl)piperazine | High | Low | High |
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
- The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular architectures. Its structure allows for diverse chemical transformations, including oxidation and reduction reactions, which can yield various derivatives useful in further research.
2. Reaction Mechanisms
- N-(4-acetylphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide can undergo electrophilic substitution reactions, making it a valuable reagent in synthetic organic chemistry. This property is exploited to modify the compound for specific applications or to create analogs with enhanced properties.
Biological Applications
1. Anticancer Activity
- Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of piperazine have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
2. Anticonvulsant Properties
- Research indicates that piperazine derivatives can possess anticonvulsant effects. The mechanism involves interaction with neurotransmitter systems, potentially modulating pathways involved in seizure activity. Case studies have highlighted specific analogs that provide substantial protection in animal models of seizures .
Medicinal Applications
1. Pharmacological Potential
- The compound is being investigated for its potential as a therapeutic agent across various medical fields. Its ability to interact with biological macromolecules suggests applications in drug development for conditions such as neurological disorders and cancer .
2. Mechanism of Action
- The mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes, leading to modulation of biological pathways. This interaction can influence cellular processes such as apoptosis and cell cycle regulation .
Industrial Applications
1. Agrochemical Development
- In the agrochemical sector, the compound is explored as an intermediate for synthesizing herbicides and insecticides. Its unique chemical properties make it suitable for developing new formulations that enhance agricultural productivity while minimizing environmental impact .
2. Material Science
- This compound can also be utilized in the development of new materials with specific functional properties, such as non-ionic surfactants and corrosion inhibitors, further expanding its industrial relevance .
Data Summary Table
Application Area | Specific Uses | Notable Findings |
---|---|---|
Chemistry | Building block for complex molecules | Versatile in chemical transformations |
Biology | Anticancer and anticonvulsant activity | Significant inhibition of cancer cell lines |
Medicine | Therapeutic agent development | Modulates biological pathways effectively |
Industry | Agrochemicals and material science | Useful in creating environmentally friendly products |
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15(24)16-3-5-17(6-4-16)21-20(26)23-13-11-22(12-14-23)18-7-9-19(25-2)10-8-18/h3-10H,11-14H2,1-2H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXWVLWZSMFLCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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